Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Asymmetric synthesis Organocatalysis Dihydrobenzofuran building blocks

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS 1110727-49-5) is a nitro-substituted 2,3-dihydrobenzofuran derivative bearing an ethyl ester at the C-2 position, with molecular formula C₁₁H₁₁NO₅ and molecular weight 237.21 g/mol. The compound is characterized by a partially saturated furan ring (the 2,3-bond is saturated), which distinguishes it from fully aromatic benzofuran analogs and creates a stereogenic center at C-2 critical for asymmetric synthetic applications.

Molecular Formula C11H11NO5
Molecular Weight 237.211
CAS No. 1110727-49-5
Cat. No. B2851767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate
CAS1110727-49-5
Molecular FormulaC11H11NO5
Molecular Weight237.211
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-5,10H,2,6H2,1H3
InChIKeyWAALXFOGNROGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Nitro-2,3-Dihydrobenzofuran-2-Carboxylate (CAS 1110727-49-5): Core Properties and Procurement Profile


Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS 1110727-49-5) is a nitro-substituted 2,3-dihydrobenzofuran derivative bearing an ethyl ester at the C-2 position, with molecular formula C₁₁H₁₁NO₅ and molecular weight 237.21 g/mol . The compound is characterized by a partially saturated furan ring (the 2,3-bond is saturated), which distinguishes it from fully aromatic benzofuran analogs and creates a stereogenic center at C-2 critical for asymmetric synthetic applications [1]. It is supplied as a research-grade chemical with standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . Predicted physicochemical parameters include a density of 1.351±0.06 g/cm³, boiling point of 360.0±42.0 °C, and a calculated LogP of 2.00 .

Why Ethyl 5-Nitro-2,3-Dihydrobenzofuran-2-Carboxylate Cannot Be Interchanged with Its Closest Analogs


Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate occupies a specific structural niche that prevents straightforward substitution by closely related benzofuran derivatives. Three critical structural features govern its differentiated behavior: (i) the saturated 2,3-bond of the dihydrobenzofuran core, which introduces a stereogenic center at C-2 absent in fully aromatic benzofurans, directly enabling asymmetric catalytic transformations [1]; (ii) the precise positioning of the nitro group at C-5, which—as demonstrated in comparative structure–activity studies—dictates biological target selectivity versus the 7-nitro isomer (e.g., MAO-B vs. MAO-A preference) [2]; and (iii) the simultaneous presence of the electron-withdrawing 5-nitro group and the C-2 ethyl ester, providing orthogonal reactivity handles for sequential derivatization that mono-functional analogs cannot replicate. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Ethyl 5-Nitro-2,3-Dihydrobenzofuran-2-Carboxylate Against Key Comparators


Stereogenic C-2 Center Enables Asymmetric Catalysis Unavailable to Fully Aromatic Benzofuran Analogs

The saturated 2,3-bond in ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate generates a stereogenic center at C-2, a feature entirely absent in the fully aromatic comparator ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8). This stereocenter is essential for asymmetric Michael addition reactions: under 0.5 mol% squaramide-linked hybrid organocatalyst loading, 2,3-dihydrobenzofuran-2-carboxylate substrates (including this compound class) achieved yields up to 98% with enantioselectivities up to 99% ee and diastereoselectivities up to 8:92 dr [1]. The aromatic analog cannot participate in such stereoselective transformations because it lacks the requisite prochiral C-2 center [1].

Asymmetric synthesis Organocatalysis Dihydrobenzofuran building blocks

Nitro Position at C-5 Versus C-7 Determines MAO Isoform Selectivity: Evidence from 2-Phenylbenzofuran Series

In a systematic study of nitro-substituted 2-phenylbenzofurans as human monoamine oxidase (MAO) inhibitors, the position of the nitro group on the benzofuran core was a primary determinant of isoform selectivity. The 5-nitro-substituted derivative (2-(3-methoxyphenyl)-5-nitrobenzofuran) was the most potent MAO-B inhibitor in the series with IC₅₀ = 0.024 µM, while the 7-nitro-substituted comparator (7-nitro-2-phenylbenzofuran) was the most potent MAO-A inhibitor with IC₅₀ = 0.168 µM—a 7-fold difference in potency and a complete inversion of isoform selectivity [1]. Although this study employed fully aromatic benzofurans rather than dihydrobenzofurans, the electronic and steric principles governing nitro-position-dependent target engagement are directly translatable to the 2,3-dihydrobenzofuran scaffold.

MAO inhibition Neuropharmacology Structure–activity relationships

Nitro Position Within the Dihydrobenzofuran Scaffold Modulates Saluretic Potency: 4-Nitro Versus 5-Nitro Comparison

In a head-to-head comparison within the 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acid series, compounds bearing a nitro group at the 4-position (compounds 11b, 12b, 13b, 14b) exhibited more potent saluretic activity than the corresponding 5-nitro-substituted compounds (7b, 18b, 19b, 20b) when tested orally in rats and mice [1]. This demonstrates that even within the dihydrobenzofuran scaffold, the precise nitro substitution position significantly modulates pharmacodynamic potency. Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate, as a 5-nitro-substituted ester prodrug form, occupies a defined position in this structure–activity landscape distinct from both 4-nitro and unsubstituted analogs.

Diuretic agents Saluretic activity Uricosuric pharmacology

Orthogonal Derivatization Handles: Dual Nitro/Ester Functionality Versus Mono-Functional Building Blocks

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate offers two electronically and chemically orthogonal derivatization handles that simpler analogs lack. The 5-nitro group can be selectively reduced to a 5-amino group (via H₂/Pd-C or related methods), while the C-2 ethyl ester can be independently hydrolyzed to the carboxylic acid or transesterified [1]. In contrast, 5-nitro-2,3-dihydrobenzofuran (CAS 17403-47-3, MW 165.15) lacks the ester handle entirely, limiting downstream diversification to nitro-directed chemistry alone . Similarly, ethyl 2,3-dihydrobenzofuran-2-carboxylate (unsubstituted) lacks the electron-withdrawing nitro group that facilitates nucleophilic aromatic substitution and modulates ring electronics. The target compound thus enables sequential, non-interfering transformations—for example, nitro reduction to the amine followed by amide coupling at the ester—in a way that mono-functional analogs structurally cannot support.

Synthetic building block Orthogonal functionalization Heterocyclic chemistry

Predicted Physicochemical Property Differentiation: LogP, Density, and Boiling Point Versus the Fully Aromatic Analog

The target compound exhibits distinct predicted physicochemical properties compared to its fully aromatic analog ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8). The saturated 2,3-bond increases molecular weight (237.21 vs. 235.19 g/mol) and alters lipophilicity. The target compound has a predicted LogP of 2.00, density of 1.351±0.06 g/cm³, and boiling point of 360.0±42.0 °C . In contrast, the aromatic analog has a reported melting point of 151–155 °C (crystalline solid) versus the target compound being an oily liquid at room temperature , reflecting fundamentally different intermolecular interactions. These differences affect formulation, chromatographic behavior, and membrane permeability predictions in drug discovery workflows.

Physicochemical profiling Drug-likeness Lead optimization

Vendor-Grade Purity and QC Documentation: 97% Standard Purity with Batch-Specific NMR, HPLC, GC

Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate is commercially available at a standard purity of 97% from major suppliers including Bidepharm, with batch-specific QC documentation comprising NMR, HPLC, and GC analyses provided upon request . This purity tier exceeds the 95%+ baseline offered by several alternative vendors for the same compound . The availability of multi-method analytical characterization (NMR for structural confirmation, HPLC for purity, GC for volatile impurity profiling) reduces the need for in-house re-characterization upon receipt, accelerating the compound's integration into synthetic or screening workflows. In comparison, the 7-nitro positional isomer (CAS 1565845-67-1) is listed at 98% purity from fewer suppliers, with less standardized QC documentation .

Chemical procurement Quality control Analytical characterization

Evidence-Backed Application Scenarios for Ethyl 5-Nitro-2,3-Dihydrobenzofuran-2-Carboxylate (CAS 1110727-49-5)


Asymmetric Synthesis of Enantioenriched Dihydrobenzofuran Derivatives via Organocatalytic Michael Addition

The stereogenic C-2 center of ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate makes it a suitable substrate for squaramide-catalyzed asymmetric Michael additions to nitroolefins. Under optimized conditions (0.5 mol% hybrid catalyst), this substrate class delivers products in up to 98% yield with up to 99% ee [1]. The fully aromatic analog ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8) cannot participate in this transformation due to the absence of the prochiral C-2 center [1]. This scenario is directly relevant to medicinal chemistry groups synthesizing chiral dihydrobenzofuran-based lead compounds for target engagement studies.

MAO-B Inhibitor Lead Generation Using the 5-Nitro Substitution Pattern

Structure–activity relationship data from the 2-phenylbenzofuran series demonstrate that the 5-nitro substitution pattern confers potent and selective MAO-B inhibition (IC₅₀ = 0.024 µM for the lead compound), whereas the 7-nitro isomer preferentially inhibits MAO-A (IC₅₀ = 0.168 µM) [1]. Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate, by virtue of its 5-nitro substitution, is the appropriate scaffold for initiating MAO-B-targeted medicinal chemistry campaigns. Selection of the 7-nitro positional isomer (CAS 1565845-67-1) would redirect the program toward an MAO-A profile with substantially different therapeutic implications.

Sequential Derivatization for Focused Compound Library Synthesis

The dual orthogonal functionality of the target compound—the reducible 5-nitro group and the hydrolyzable/transesterifiable C-2 ethyl ester—enables sequential, protecting-group-free diversification [1]. A typical workflow may involve: (i) catalytic hydrogenation of the nitro group to the 5-amine, followed by (ii) amide coupling, sulfonamide formation, or reductive amination at the amine, and (iii) independent ester hydrolysis and subsequent amidation at C-2. This contrasts with mono-functional building blocks such as 5-nitro-2,3-dihydrobenzofuran (CAS 17403-47-3), which can only support chemistry at the nitro position . Procurement of the dual-handle compound reduces the number of distinct building blocks needed to generate a diverse analog library.

Diuretic/Saluretic Agent Discovery Within the 2,3-Dihydrobenzofuran-2-Carboxylic Acid Pharmacophore

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a validated pharmacophore for diuretic and saluretic activity, as established by the Harada et al. series demonstrating that nitro substitution position (4-nitro vs. 5-nitro) directly modulates in vivo saluretic potency in rats and mice [1]. Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate serves as the ethyl ester prodrug form of the 5-nitro-substituted 2,3-dihydrobenzofuran-2-carboxylic acid, providing a defined starting point within this pharmacophore class. The 4-nitro-substituted comparator showed higher saluretic potency; thus, the 5-nitro compound is best positioned for programs seeking a differentiated potency/selectivity window rather than maximal saluretic efficacy [1].

Quote Request

Request a Quote for Ethyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.